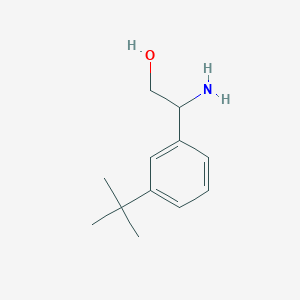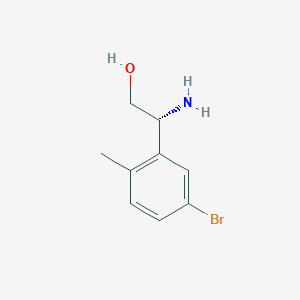
(R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position of the aromatic ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the second carbon atom.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce a hydroxyl group at the first carbon atom.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol may involve large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of azide or nitrile derivatives.
科学研究应用
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: Similar structure but with bromine at the 4-position.
(2R)-2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-ol: Chlorine instead of bromine.
(2R)-2-Amino-2-(5-bromo-2-ethylphenyl)ethan-1-ol: Ethyl group instead of methyl.
Uniqueness
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a bromine atom at the 5-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI 键 |
MVJPYQXTFCQFJK-VIFPVBQESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)Br)[C@H](CO)N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


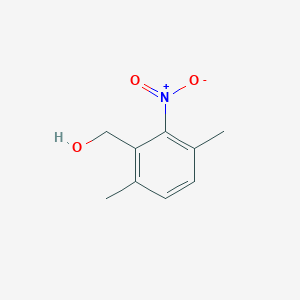
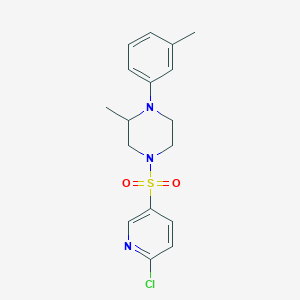
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
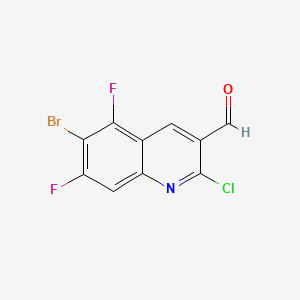
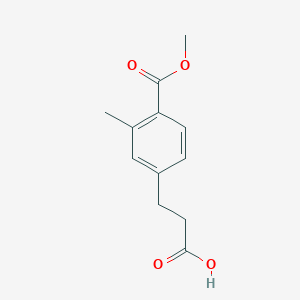
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)


![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
